5-Ethyl-5-phenyl-1,3-diazinan-2-one
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Overview
Description
5-Ethyl-5-phenyl-1,3-diazinan-2-one is a heterocyclic organic compound that belongs to the diazinane family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with an ethyl group at position 5 and a phenyl group at position 5. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenyl-1,3-diazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with phenyl isocyanate, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-phenyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted diazinane derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-5-phenyl-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-phenyl-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione: A structurally similar compound with additional carbonyl groups.
5-Phenyl-1,3-oxazinane-2,4-dione: Another related compound with an oxazinane ring structure.
Uniqueness
5-Ethyl-5-phenyl-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups on the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
2596-67-0 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-2-12(8-13-11(15)14-9-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,13,14,15) |
InChI Key |
FODQMEXWUABJND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC(=O)NC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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